2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy-
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Overview
Description
2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound is characterized by its hexahydro structure and two methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol. For instance, a precursor compound can be reacted with sodium bicarbonate in DMSO at 120°C for 1.5 hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: A simpler indole derivative with fewer functional groups.
2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-: A more complex derivative with additional phenyl groups.
Uniqueness
2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- is unique due to its hexahydro structure and the presence of two methoxy groups
Properties
CAS No. |
185304-91-0 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3,3-dimethoxy-3a,4,5,6-tetrahydro-1H-indol-2-one |
InChI |
InChI=1S/C10H15NO3/c1-13-10(14-2)7-5-3-4-6-8(7)11-9(10)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
IZDSHPBHFDXGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CCCC=C2NC1=O)OC |
Origin of Product |
United States |
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